molecular formula C8H8N2OS B154648 4-(5-Methylfuran-2-yl)thiazol-2-amine CAS No. 1634-46-4

4-(5-Methylfuran-2-yl)thiazol-2-amine

Cat. No. B154648
CAS RN: 1634-46-4
M. Wt: 180.23 g/mol
InChI Key: HIBFSFCLIHHSJZ-UHFFFAOYSA-N
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Description

The compound 4-(5-Methylfuran-2-yl)thiazol-2-amine is a derivative of thiazole, a heterocyclic compound that features both sulfur and nitrogen in the ring. The presence of a 5-methylfuran-2-yl group suggests that the compound may exhibit interesting chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, derivatives of similar structures have been synthesized and studied for various applications, including anticancer and antileishmanial activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of the thiazole ring followed by the introduction of functional groups. For example, in the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, various functional groups were introduced at the C-terminal of the thiazolidinone framework, and the structures were confirmed by NMR, IR, and Mass Spectra analysis . Although the synthesis of 4-(5-Methylfuran-2-yl)thiazol-2-amine is not explicitly described, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often confirmed using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing details about the intermolecular hydrogen bonds and the overall three-dimensional network structure . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases led to the formation of different products, including thioamides and 4-methylsulfanylethynylfuran derivatives . These reactions are influenced by the choice of base, solvent, and other reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of electron-donating groups, as seen in some of the synthesized compounds, can significantly affect their anticancer properties . Additionally, the impact sensitivity and friction sensitivity of energetic material precursors, like the 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, provide insight into their stability and safety .

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

Synthesis of Heterocycles

The chemistry of heterocyclic compounds, such as thiazol-2-amine derivatives, is crucial for the development of various classes of useful materials and biologically active molecules. These compounds serve as building blocks for the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, demonstrating their versatility in organic synthesis and the development of dyes and pharmaceuticals (Gomaa & Ali, 2020).

Biomedical Applications

Antimicrobial and Antitumor Agents

Thiazolidinediones and thiazole derivatives have been recognized for their wide range of biological activities, including antimicrobial, antitumor, and antidiabetic properties. These compounds have attracted attention for their novel modes of action, low cost, and ease of synthesis, making them targets for the development of new therapeutic agents (Singh et al., 2022).

Applications in Drug Development

Drug Design and Pharmacological Activities

Thiazolidinone scaffolds are extensively reviewed for their potential against various activities, showing the importance of these heterocyclic compounds in drug discovery and development. Their diverse biological potential and straightforward synthetic routes highlight the significance of these scaffolds in pharmacology (ArunlalV. et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “4-(5-Methylfuran-2-yl)thiazol-2-amine” are not available in the retrieved data, compounds with similar structures have shown potential in various therapeutic applications .

properties

IUPAC Name

4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-2-3-7(11-5)6-4-12-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBFSFCLIHHSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366576
Record name 4-(5-methylfuran-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366576
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methylfuran-2-yl)thiazol-2-amine

CAS RN

1634-46-4
Record name 4-(5-Methyl-2-furanyl)-2-thiazolamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-methylfuran-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine
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